1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one

Organic Chemistry Solvent Classification Scaffold Design

1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) is a small heterocyclic compound belonging to the imidazolinone class. It possesses the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 93782-02-6
Cat. No. B3169789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one
CAS93782-02-6
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N1)C
InChIInChI=1S/C5H8N2O/c1-4-3-7(2)5(8)6-4/h3H,1-2H3,(H,6,8)
InChIKeyHMNBBWXXNYVGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) Supplier Specifications, Structural Classification, and Analytical Purity


1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one (CAS 93782-02-6) is a small heterocyclic compound belonging to the imidazolinone class [1]. It possesses the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . Structurally, this compound is characterized by an unsaturated 5-membered ring core incorporating a urea (2-one) moiety, and is currently commercially available with a standard purity specification of 95% as confirmed by standard analytical techniques (NMR, HPLC, GC) .

Why the 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one Core Cannot Be Interchanged with Saturated Imidazolidinones or Non-Substituted Imidazoles


Generic substitution of 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one with in-class analogs—particularly fully saturated imidazolidinones (e.g., 1,3-dimethyl-2-imidazolidinone, DMI) or non-methylated imidazolones—is scientifically unjustified due to fundamental divergences in chemical and biological properties. While DMI is a chemically saturated, strongly polar aprotic solvent, the target compound possesses an unsaturated, non-aromatic ring and an asymmetric carbon at the 4-position, establishing a distinct structural scaffold [1]. In the context of medicinal chemistry, this is a critical differentiation: the target compound belongs to a class of dihydro-imidazolones whose affinity for biological targets—such as the AT1 Angiotensin II receptor—has been shown in related analogs to be highly sensitive to both substitution pattern and stereoconfiguration [2]. Furthermore, enamines derived from this imidazolidinone/imidazolinone scaffold exhibit nucleophilic reactivities that differ from those of alternative organocatalyst-derived enamines by factors of 10^3 to 10^5 [3]. Consequently, any substitution without rigorous experimental validation introduces untenable risk of project failure due to altered binding modes, divergent physicochemical profiles, or unpredictable catalytic performance.

Quantitative Evidence Guide for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one: Validated Purity Metrics and Contextual Differentiators vs. In-Class Analogs


Core Scaffold Differentiation: Unsaturated Imidazolinone vs. Saturated Imidazolidinone Solvents

A fundamental structural differentiation exists between the target compound and its fully saturated in-class analog, 1,3-Dimethyl-2-imidazolidinone (DMI). While both share a 5-membered N-heterocyclic core, the target compound (CAS 93782-02-6) is an unsaturated imidazolinone (C5H8N2O), whereas DMI (CAS 80-73-9) is a saturated imidazolidinone (C5H10N2O) [1]. This results in a measurable difference in molecular weight (112.13 vs. 114.15 g/mol) and, more critically, a fundamental difference in physicochemical application: DMI is a documented high-boiling polar aprotic solvent [2], whereas the target compound's unsaturated core and reactive sites position it as a synthetic intermediate rather than a bulk solvent .

Organic Chemistry Solvent Classification Scaffold Design

Analytical Benchmark: Commercially Verified Purity Specifications via Orthogonal Methods

Procurement decisions are critically dependent on verified quality metrics. Independent vendor datasheets confirm that the target compound is commercially available at a standard purity of 95% . Importantly, suppliers explicitly state that this purity is verified using orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) . While alternative sources may list purities up to 97% , the broad availability of 95% material with multi-method analytical validation provides a reliable and reproducible procurement benchmark for initial screening and synthetic scale-up, reducing the risk associated with sourcing material of unverified or variable quality.

Analytical Chemistry Procurement Specifications Quality Control

Value of Asymmetric Carbon: Potential for Stereochemical Differentiation

The target compound possesses an asymmetric carbon at the 4-position of the dihydroimidazole ring, a structural feature that creates a stereocenter absent in non-methylated or symmetrically substituted analogs. While direct quantitative data for this exact compound are not available in the public domain, the broader class of dihydro-imidazolones provides a strong inferential basis for differentiation. In a study of dihydro-imidazolone derivatives as angiotensin II receptor antagonists, stereoconfiguration at the heterocycle's 5-position (analogous to the target's 4-position) was shown to be critical for high-affinity binding [1]. In that study, the dextro isomer of a related dihydro-imidazolone exhibited an IC50 of 5.2 nM, which was 20-fold more potent than its levo isomer (IC50 110 nM) in a rat liver membrane assay [2].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship (SAR)

Nucleophilicity Modulation: Imidazolidinone Scaffolds for Controlled Reactivity

The imidazolidinone/imidazolinone scaffold is a cornerstone in organocatalysis, and its intrinsic reactivity can be precisely tuned. A kinetic study demonstrated that enamines derived from imidazolidinones (the saturated parent scaffold of the target compound) are extraordinarily weak nucleophiles, being 10^3 to 10^5 times less reactive than enamines derived from the Hayashi-Jørgensen catalyst [1]. This quantifiable difference in nucleophilicity, which can be further modulated by the unsaturation and substitution present in the target compound, is not a liability but a design feature. It explains why MacMillan imidazolidinone catalysts exhibit lower background reactivity and higher selectivity in enamine-activated reactions compared to more reactive pyrrolidine-based catalysts .

Organocatalysis Reaction Kinetics Nucleophilicity

Regioselective Synthesis: Enabling Controlled Derivatization of the Imidazolone Core

A key advantage of the 1,4-disubstituted imidazole scaffold is the availability of synthetic methods that provide complete regioselectivity. A published synthetic route for 1,4-disubstituted imidazoles achieves the desired products with complete regioselectivity via a sequence involving double aminomethylenation of a glycine derivative [1]. While this specific method is for imidazoles, it highlights the established synthetic control over this substitution pattern. The target compound, with its 1,4-dimethyl substitution and unsaturated core, presents a distinct and controlled starting point for further functionalization at the remaining reactive sites (e.g., the 5-position of the ring or the carbonyl), a level of control not easily achieved with more symmetrically substituted or fully saturated analogs like DMI.

Synthetic Methodology Regioselectivity Medicinal Chemistry

High-Value Procurement Scenarios for 1,4-Dimethyl-2,3-dihydro-1H-imidazol-2-one in Drug Discovery, Catalysis, and Chemical Biology


Precision Scaffold Sourcing for Enantioselective Medicinal Chemistry SAR Campaigns

Procure 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one to initiate a focused medicinal chemistry campaign where the 1,4-disubstituted imidazolinone core is hypothesized to be a critical pharmacophore. The compound's asymmetric 4-position provides a stereocenter for exploring enantiomer-dependent binding, a strategy validated by the 20-fold difference in potency observed between stereoisomers of closely related dihydro-imidazolone AT1 antagonists (5.2 nM vs. 110 nM) [1]. Using this scaffold allows a team to systematically probe stereochemical SAR and to synthesize a chiral library, an approach not possible with an achiral, symmetrically substituted core. The commercially verified 95% purity ensures that initial biological data are not confounded by impurities .

Custom Catalyst Precursor for Organocatalysis with Tunable Nucleophilicity

Source this compound as a versatile precursor for the development of novel organocatalysts. The imidazolidinone/imidazolinone scaffold is a privileged structure in asymmetric organocatalysis, known for imparting controlled, low nucleophilicity to derived enamines (10^3-10^5 times less reactive than alternative pyrrolidine-based enamines), a property directly linked to enhanced selectivity in reactions like Diels-Alder cycloadditions [1]. The unique unsaturation and 1,4-substitution pattern of this specific compound offer an underexplored entry point for creating catalysts with fine-tuned reactivity and steric environments, potentially addressing selectivity challenges in new substrate classes.

Key Intermediate for Regioselective Derivatization and Library Synthesis

Employ 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one as a defined chemical building block to accelerate the synthesis of focused compound libraries. Its pre-established 1,4-disubstituted pattern leverages synthetic methodologies known to afford complete regioselectivity for this motif [1]. This allows a synthetic chemist to bypass complex, low-yielding separations of regioisomers and directly derivatize the remaining reactive sites (e.g., the 5-position or the carbonyl group) with high fidelity. This targeted approach drastically reduces synthetic cycle times and increases the overall success rate in generating diverse, high-purity analogs for biological screening or material science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-dimethyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.